molecular formula C10H6F3NO2S B13202228 Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13202228
M. Wt: 261.22 g/mol
InChI Key: XCGJCKJJLYJMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure with a trifluoromethyl group at the 6-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of a suitable thieno[2,3-b]pyridine precursor with trifluoromethylating agents and esterification reagents. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the trifluoromethylated product, which is then subjected to esterification using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6F3NO2S

Molecular Weight

261.22 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H6F3NO2S/c1-16-9(15)6-4-5-2-3-7(10(11,12)13)14-8(5)17-6/h2-4H,1H3

InChI Key

XCGJCKJJLYJMKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C(C=C2)C(F)(F)F

Origin of Product

United States

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